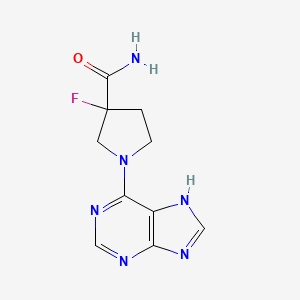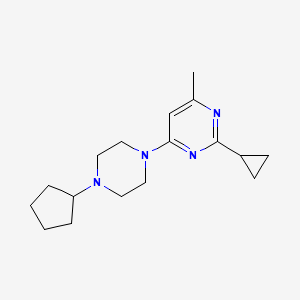
1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide is a heterocyclic compound that features a benzoxazole moiety fused with a fluoropyrrolidine carboxamide group. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, the reaction of 2-aminophenol with 1-formyl-o-carborane in the presence of FeCl3 as a catalyst and toluene as a solvent at 110°C for 24 hours can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as FeCl3.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionate.
Substitution: The compound can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: FeCl3 in toluene at 110°C.
Reduction: Sodium dithionate in water at pH 8-9.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with FeCl3 can yield benzoxazole derivatives with varying substitution patterns .
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Exhibits antibacterial and antioxidant activities.
N-(1,3-Benzoxazol-2-yl)-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: Experimental compound with potential pharmacological activities.
Uniqueness
1-(1,3-Benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide is unique due to its specific combination of a benzoxazole moiety with a fluoropyrrolidine carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C12H12FN3O2 |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H12FN3O2/c13-12(10(14)17)5-6-16(7-12)11-15-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2,(H2,14,17) |
InChI Key |
LTNSKNZWVVTLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12230754.png)

![4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B12230771.png)
![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12230779.png)

![1,6-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12230785.png)
![1-(1-methyl-1H-pyrrol-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12230788.png)
![N-methyl-N-{1-[2-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B12230796.png)
![1-(4-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12230800.png)

![1-[(1,3,4-Oxadiazol-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12230807.png)
![1-(cyclopropanesulfonyl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12230814.png)
